N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the copper(II)-catalyzed cascade Csp2–P/C–C bond formation, which allows for the efficient construction of benzo[d]thiazol-2-ylphosphonates under mild conditions . This method is advantageous due to its scalability and the moderate to good yields obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or copper, specific solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the modulation of signaling pathways or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-ylphosphonates: These compounds share the benzo[d]thiazole moiety and are synthesized using similar copper(II)-catalyzed reactions.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Polycyclic benzo[b]thiophenes: These compounds are synthesized using organocatalytic stereoselective methods and have applications in material sciences.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to its combination of benzo[d]thiazole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S4/c25-19(14-7-10-24(11-8-14)31(26,27)18-6-3-12-28-18)23-20-15(9-13-29-20)21-22-16-4-1-2-5-17(16)30-21/h1-6,9,12-14H,7-8,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBHEUKYVUHJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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